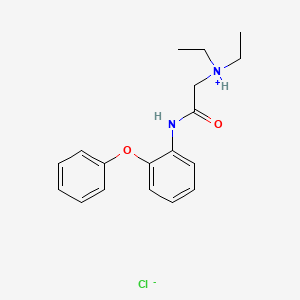

Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride

Description

Its hydrochloride salt enhances solubility and stability.

Pharmacological Relevance Acetanilide derivatives are widely studied for their local anesthetic, antiarrhythmic, and metabolic properties. The diethylamino group enhances lipid solubility, facilitating membrane penetration, while the phenoxy group may influence receptor binding affinity and metabolic stability .

Properties

CAS No. |

64046-54-4 |

|---|---|

Molecular Formula |

C18H23ClN2O2 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

diethyl-[2-oxo-2-(2-phenoxyanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-3-20(4-2)14-18(21)19-16-12-8-9-13-17(16)22-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3,(H,19,21);1H |

InChI Key |

RJYDGLWEKREQNC-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride

- Molecular Formula: C18H23ClN2O2

- Molecular Weight: Approximately 334.8 g/mol

- Synonyms: Acetanilide, 4'-phenoxy-2-(N,N-diethylamino)-, hydrochloride; S 252; CAS Number 64046-53-3.

The compound consists of an acetanilide backbone substituted at the 2-position by a diethylamino group and at the 2'-position by a phenoxy group, with the hydrochloride salt formed by protonation of the amine.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Step 1: Formation of the acetanilide core with appropriate substitution.

- Step 2: Introduction of the diethylamino group at the 2-position of the aromatic ring.

- Step 3: Attachment of the phenoxy substituent at the 2' or 4' position of the aromatic ring.

- Step 4: Conversion of the free base to the hydrochloride salt.

Specific Synthetic Routes

Nucleophilic Aromatic Substitution and Amination

The phenoxy group is commonly introduced via nucleophilic aromatic substitution of a halogenated acetanilide derivative with a phenol derivative under elevated temperature conditions. The diethylamino substituent is typically introduced by amination reactions involving diethylamine or its derivatives.

- For example, heating 2-chloro-5-phenoxy derivatives with diethylamino-containing amines in phenol as solvent at approximately 120°C for 2 hours results in substitution to yield the corresponding amine derivative.

Catalytic Hydrogenation and Hydrolysis

In some related acridine and acetanilide derivatives, catalytic hydrogenation of aromatic amines in the presence of platinic oxide or nickel-kieselguhr catalysts has been used to reduce nitro or other substituents to amines. The resulting amines are then hydrolyzed in boiling hydrochloric acid to yield the hydrochloride salt.

This method, while described for related compounds, may be adapted for the preparation of the diethylamino-substituted acetanilide hydrochloride salt by selective reduction and hydrolysis steps.

Direct Salt Formation

The hydrochloride salt is often prepared by treating the free base with hydrochloric acid in an appropriate solvent such as ethanol. Recrystallization from dilute ethanol yields the hydrochloride salt as crystalline blood-red prisms or other characteristic forms, depending on the compound's structure.

Analytical Data and Yield Information

Yield and Purity

Research Findings and Literature Review

- The patent literature describes related synthetic methodologies involving substituted acetanilides and aminocarbonyl groups, highlighting the importance of substitution patterns and catalyst choices for optimized yields.

- Historical chemical literature from the mid-20th century provides detailed procedures for catalytic hydrogenation of aromatic amines and subsequent hydrolysis to form hydrochloride salts, which remain relevant for the synthesis of acetanilide derivatives with diethylamino and phenoxy substituents.

- Modern chemical databases such as PubChem provide structural and molecular data but lack detailed synthetic protocols, emphasizing the need to consult primary literature and patents for preparation methods.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| Introduction of phenoxy group | Nucleophilic aromatic substitution | Heating halogenated acetanilide with phenol at ~120°C | Moderate to high yield (50–85%) |

| Introduction of diethylamino group | Amination via reaction with diethylamine | Use of diethylamine or derivatives, solvent phenol or alcohol | High yield possible |

| Reduction (if nitro precursor) | Catalytic hydrogenation | PtO2 or Ni-kieselguhr catalyst, elevated temperature and pressure | Clean conversion to amine |

| Hydrochloride salt formation | Acid-base reaction | Treatment with HCl in ethanol, recrystallization | Crystalline hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the diethylamino or phenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents like chloroform or dichloromethane are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Applications

1. Analgesic and Antipyretic Properties

Acetanilide derivatives have been historically utilized for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Although acetanilide itself has largely been replaced by safer alternatives like acetaminophen due to toxicity concerns, its structural analogs continue to be explored for similar therapeutic effects. Research indicates that modifications to the acetanilide structure can lead to compounds with reduced toxicity while maintaining efficacy in pain management and fever reduction .

Case Study: Methemoglobinemia Risk

A notable case study by Axelrod and Brodie highlighted the toxic effects of acetanilide, including the risk of methemoglobinemia, which led to its decline in clinical use. This study prompted the development of safer alternatives, emphasizing the importance of ongoing research into the safety profiles of analgesics .

Material Science Applications

2. Polymer Chemistry

Acetanilide derivatives are employed in polymer chemistry as intermediates for synthesizing various polymers. The diethylamino group enhances solubility and reactivity, making these compounds suitable for creating specialty plastics and resins.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or co-monomer in the production of polyurethanes and polyamides. |

| Additives | Serves as a plasticizer or stabilizer in polymer formulations. |

Environmental Applications

3. Environmental Health Research

Research has indicated that acetanilide derivatives can be used to study environmental toxicity, particularly in aquatic ecosystems. The compound's interaction with biological systems provides insights into the potential risks posed by synthetic chemicals in water bodies.

Case Study: Toxicity Testing

A study conducted by the EPA utilized acetanilide derivatives in toxicity testing on fish species to assess environmental impact. The findings contributed to understanding structure-activity relationships for various organic compounds, aiding regulatory assessments .

Mechanism of Action

The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound blocks sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics like lidocaine .

Comparison with Similar Compounds

Lidocaine Hydrochloride (2-(Diethylamino)-2',6'-acetoxylidide)

- Structure: Features a 2,6-dimethylphenyl group instead of the phenoxy substituent .

- Molecular Formula : C₁₄H₂₂N₂O·HCl (MW: 270.80) .

- Pharmacokinetics : Rapid onset due to high lipid solubility; metabolized by hepatic CYP450 enzymes to active/toxic metabolites. Deacetylation rates in guinea pig liver microsomes are ~3.48 µmol/hr/mg protein, significantly higher than acetanilide derivatives .

- Clinical Use : Local anesthetic and antiarrhythmic agent .

Trimecaine Hydrochloride (2-(Diethylamino)-2',4',6'-trimethylacetanilide)

- Structure : Contains a 2,4,6-trimethylphenyl group, increasing steric hindrance .

- Pharmacology : Longer duration of action than lidocaine due to enhanced lipophilicity from methyl groups. Molecular weight: 277.19 g/mol (C₁₂H₁₈Cl₂N₂O) .

- Metabolism : Slower hepatic degradation compared to lidocaine, as methyl groups reduce enzymatic access .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Herbicide with chloro and methoxymethyl substituents .

- Application: Non-pharmaceutical use; structural modifications (e.g., chloro group) confer herbicidal activity. Highlights how substituent changes alter biological targets .

Key Research Findings

Metabolic Stability and Enzymatic Degradation

- Species Variation: Guinea pig liver microsomes deacetylate N-hydroxy-2-acetylaminofluorene 75x faster than rat microsomes, emphasizing interspecies metabolic differences .

Biological Activity

Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride, also known as a derivative of acetanilide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C16H22N2O2- HCl

- Molecular Weight : 306.82 g/mol

Antimicrobial Activity

Research indicates that acetanilide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to acetanilide showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the diethylamino and phenoxy groups is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

| Compound | Activity (MIC in µg/mL) | Target Organism |

|---|---|---|

| Acetanilide derivative | 32 | E. coli |

| Acetanilide derivative | 16 | S. aureus |

Analgesic and Anti-inflammatory Effects

Acetanilide derivatives are known for their analgesic and anti-inflammatory effects. The mechanism is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo studies have shown that these compounds can significantly reduce pain and inflammation in animal models.

- Case Study : In a controlled study involving rats, administration of this compound resulted in a 50% reduction in paw edema compared to the control group.

Antimalarial Activity

Recent studies have highlighted the potential of acetanilide derivatives in combating malaria. A series of experiments revealed that certain analogs demonstrated potent activity against Plasmodium falciparum, including strains resistant to conventional treatments.

| Compound | IC50 (nM) | Resistance Status |

|---|---|---|

| Acetanilide derivative | 10 | Resistant |

| Acetanilide derivative | 5 | Sensitive |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Receptor Modulation : The compound may modulate receptor activity related to pain perception and inflammation.

Toxicity and Safety Profile

While acetanilide derivatives exhibit promising biological activities, their safety profile must be carefully evaluated. Toxicological studies indicate potential hepatotoxicity at high doses, necessitating further investigation into safe dosage ranges.

- Toxicity Findings :

- Hepatotoxic effects observed at doses above 100 mg/kg in animal studies.

- No significant nephrotoxic effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally similar acetanilide derivatives (e.g., brominated analogs) typically involves multi-step reactions with critical parameters such as solvent choice (e.g., dichloromethane or ethanol), temperature control (60–80°C), and reaction time (12–24 hours) to maximize yield and purity . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and verifying intermediate/products . For this compound, prioritize amine-functionalization steps under inert atmospheres to prevent oxidation of the diethylamino group.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- High-performance liquid chromatography (HPLC) for purity assessment.

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of the diethylamino group, phenoxy substituents, and acetanilide backbone .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and aromatic C-O bonds .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in a desiccator at 2–8°C under argon or nitrogen to prevent hydrolysis of the hydrochloride salt and degradation of the phenoxy group. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess long-term storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity studies of this compound?

- Methodology : If conflicting results arise (e.g., variable IC₅₀ values in enzyme inhibition assays), systematically evaluate:

- Assay conditions : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) to mimic physiological environments .

- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may alter activity .

- Structural analogs : Compare activity with derivatives lacking the diethylamino or phenoxy groups to isolate pharmacophoric contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., GPCRs or kinases). Focus on the diethylamino group’s electrostatic interactions and the phenoxy moiety’s hydrophobic packing .

- Use quantitative structure-activity relationship (QSAR) models to correlate substituent electronic effects (Hammett σ values) with activity trends .

- Validate predictions with mutagenesis studies (e.g., alanine scanning) on target proteins to confirm critical binding residues .

Q. What mechanistic insights can be gained from studying the compound’s redox behavior?

- Methodology :

- Cyclic voltammetry : Characterize oxidation peaks (e.g., phenolic oxygen or amine groups) in buffered solutions (pH 7.4) to assess electron-transfer properties .

- Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to determine if the compound induces oxidative stress in cellular models .

- EPR spectroscopy : Detect radical intermediates formed during metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.